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Compound Name: Imiglitazar

Cat. No.: B1671757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Imiglitazar (TAK-559) is a potent dual agonist of peroxisome proliferator-activated receptor

alpha (PPARα) and gamma (PPARγ), developed for the potential treatment of type 2 diabetes

mellitus. As a member of the glitazar class of drugs, its mechanism of action centers on the

activation of these nuclear receptors, which play crucial roles in regulating glucose and lipid

metabolism. This technical guide provides a comprehensive overview of Imiglitazar's chemical

structure, physicochemical properties, and its biological activity, with a focus on the

experimental methodologies used for its characterization.

Chemical Structure and Properties
Imiglitazar is a synthetic oxyiminoalkanoic acid derivative. Its chemical and physical properties

are summarized in the table below.
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Property Value

IUPAC Name

(2E)-3-{4-[({[4-({[5-methyl-2-(4-

methylphenyl)-1,3-oxazol-4-

yl]methoxy}methyl)phenyl]methyl}oxy)phenyl}-2-

methylprop-2-enoic acid

Synonyms TAK-559

Molecular Formula C28H26N2O5

Molecular Weight 470.52 g/mol

CAS Number 250601-04-8

SMILES
CC(OC(C1=CC=CC=C1)=N2)=C2COC(C=C3)=

CC=C3CO/N=C(CCC(O)=O)/C4=CC=CC=C4

Appearance Solid powder

Solubility Soluble in DMSO

Table 1: Chemical and physical properties of Imiglitazar (TAK-559).

Biological Activity and Mechanism of Action
Imiglitazar functions as a dual agonist for human PPARα and PPARγ1, with potent activity on

both receptors. This dual agonism allows it to address both the dyslipidemia and hyperglycemia

characteristic of type 2 diabetes.

Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor

superfamily. Upon activation by a ligand such as Imiglitazar, the receptor forms a heterodimer

with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known

as peroxisome proliferator response elements (PPREs) in the promoter region of target genes,

thereby modulating their transcription.

Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1671757?utm_src=pdf-body
https://www.benchchem.com/product/b1671757?utm_src=pdf-body
https://www.benchchem.com/product/b1671757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The binding of Imiglitazar to PPARα and PPARγ initiates a cascade of molecular events

leading to the regulation of target genes involved in glucose and lipid metabolism.
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Figure 1: Imiglitazar Signaling Pathway. Imiglitazar activates PPARα and PPARγ, leading to
the transcription of genes involved in metabolic regulation.

In Vitro Potency
The potency of Imiglitazar has been determined through in vitro assays, demonstrating its high

affinity for both PPAR subtypes.

Target EC50 (nM) Assay Type

Human PPARα 67
Cell-based luciferase reporter

assay

Human PPARγ1 31
Cell-based luciferase reporter

assay
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Table 2: In vitro potency of Imiglitazar (TAK-559) on human PPAR subtypes.[1]

Experimental Protocols
The characterization of Imiglitazar's biological activity relies on a series of well-defined

experimental protocols.

Cell-Based Luciferase Reporter Assay
This assay is used to determine the functional potency of Imiglitazar as a PPAR agonist.

Objective: To measure the activation of PPARα and PPARγ by Imiglitazar in a cellular context.

Methodology:

Cell Culture: COS-1 or HepG2 cells are cultured in appropriate media.

Transfection: Cells are co-transfected with two plasmids:

An expression plasmid for the full-length human PPARα or PPARγ1.

A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

Treatment: Transfected cells are treated with varying concentrations of Imiglitazar or a

reference agonist (e.g., rosiglitazone for PPARγ).

Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and luciferase

expression.

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell extracts is

measured using a luminometer following the addition of a luciferase substrate.

Data Analysis: The luminescence signal is normalized to a control, and the EC50 value is

calculated from the dose-response curve.
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Figure 2: Workflow for the cell-based luciferase reporter assay.
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Competition-Binding Assay
This assay is employed to demonstrate the direct binding of Imiglitazar to the PPARs.

Objective: To determine if Imiglitazar directly interacts with the ligand-binding domain of

PPARα and PPARγ.

Methodology:

Preparation of Receptor: Cell extracts containing the human PPARα or PPARγ protein are

prepared.

Radioligand: A known radiolabeled PPAR ligand (e.g., [3H]-rosiglitazone for PPARγ) is used.

Competition: The cell extracts are incubated with the radioligand in the presence of

increasing concentrations of unlabeled Imiglitazar.

Separation: The bound and free radioligand are separated using a method such as filtration.

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

Data Analysis: The ability of Imiglitazar to displace the radioligand is determined, and the

binding affinity (Ki) can be calculated.
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Figure 3: Workflow for the competition-binding assay.

In Vivo Studies
Preclinical in vivo studies have provided evidence for the therapeutic potential of Imiglitazar. In
a study using prediabetic rhesus monkeys, treatment with TAK-559 resulted in significant

improvements in dyslipidemia and insulin resistance. Specifically, there was an elevation of

circulating high-density lipoprotein (HDL) cholesterol levels, a decrease in plasma triglycerides
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and apolipoprotein B-100 levels, and an increase in apolipoprotein A-I.[1] Furthermore,

hyperinsulinemia and insulin resistance were significantly corrected at higher doses.[1]

Drug Development Workflow
The development of a PPAR agonist like Imiglitazar typically follows a structured workflow

from initial discovery to preclinical and clinical evaluation.

1. Target Identification
and Validation (PPARα/γ)

2. High-Throughput Screening
of Compound Libraries

3. Hit-to-Lead Optimization
(SAR Studies)

4. In Vitro Characterization
- Potency (EC50)

- Binding Affinity (Ki)
- Selectivity

5. In Vivo Preclinical Studies
- Efficacy in Animal Models
- Pharmacokinetics (ADME)

- Toxicology

6. Clinical Trials
- Phase I, II, III

7. Regulatory Approval
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Figure 4: General drug development workflow for a PPAR agonist.

Conclusion
Imiglitazar (TAK-559) is a potent dual PPARα/γ agonist with a well-defined chemical structure

and mechanism of action. Its biological activity has been characterized through a series of in

vitro and in vivo studies, demonstrating its potential as a therapeutic agent for type 2 diabetes.

The experimental protocols outlined in this guide provide a framework for the evaluation of

similar compounds targeting the PPARs. Further research and clinical development are

necessary to fully elucidate its therapeutic profile and safety in humans. in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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